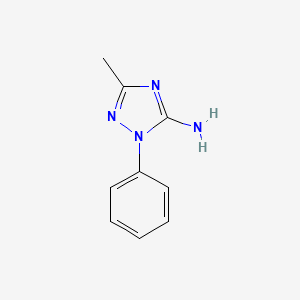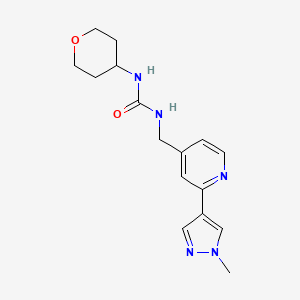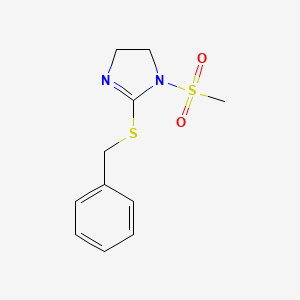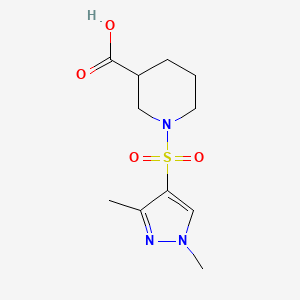
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6O and its molecular weight is 344.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
A study explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing the impact of hydrogen bonding on self-assembly and the significant antioxidant activity of both the ligands and complexes. These findings suggest a potential pathway for the application of similar acetamide derivatives in developing novel antioxidants and coordination complexes with unique structural properties (Chkirate et al., 2019).
Anticancer Activity
Another study focused on synthesizing novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety. One compound showed higher effectiveness than the reference drug, doxorubicin, against certain cancer cell lines, underscoring the anticancer potential of these compounds (Alqasoumi et al., 2009).
Corrosion Inhibitors
Research into long alkyl side chain acetamide derivatives has demonstrated their efficacy as corrosion inhibitors, providing a basis for developing new materials that protect against corrosion in industrial applications (Yıldırım & Çetin, 2008).
Synthesis of Biological Interest Derivatives
The synthesis of novel tetrahydrocarbazole derivatives has been reported, with applications of interest in biology. These derivatives underline the versatility of acetamide-based compounds in synthesizing molecules with potential biological activities (Fadda et al., 2010).
Antimicrobial Activity
A study on the synthesis of new heterocycles incorporating the antipyrine moiety, including acetamide derivatives, showed promising antimicrobial agents. This indicates the role of acetamide-based compounds in developing new antimicrobial therapies (Bondock et al., 2008).
Zukünftige Richtungen
The study of such compounds is often driven by their potential applications, particularly in the field of medicinal chemistry. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial effects . Therefore, future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its efficacy or reduce side effects.
Wirkmechanismus
Target of Action
Compounds containing tetrazole and pyrrole moieties have been associated with a wide range of biological activities .
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . Pyrrole derivatives have also been associated with various biological activities .
Biochemical Pathways
Compounds containing tetrazole and pyrrole moieties have been associated with diverse biological and pharmaceutical applications .
Pharmacokinetics
Tetrazole moiety is known to offer a more appreciative pharmacokinetic profile and plays the role of a metabolically stable substitute for the carboxylic acid functional group .
Result of Action
Tetrazole and pyrrole derivatives are known to exhibit a broad range of biological effects .
Action Environment
The biological activity of compounds can be influenced by various factors including the chemical structure of the compound, the physiological state of the organism, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18(24-12-4-5-13-24)15-6-2-1-3-7-15)21-16-8-10-17(11-9-16)25-14-20-22-23-25/h1-14,18H,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBUHOXDRBEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)N3C=NN=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one](/img/structure/B3008403.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)


![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3008411.png)


![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B3008414.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B3008415.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)
![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)

![3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B3008423.png)
